1-Azabicyclo[3.3.1]nonan-3-ol
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Overview
Description
1-Azabicyclo[331]nonan-3-ol is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Azabicyclo[3.3.1]nonan-3-ol can be synthesized through various methods. One common approach involves the Mannich reaction, where aromatic ketones, paraformaldehyde, and dimethylamine are used in a one-pot tandem Mannich annulation . Another method involves radical cyclization, where a Cp2TiCl-mediated radical cyclization method or a SmI2-mediated radical cyclization protocol can be employed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the aforementioned synthetic routes suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo[3.3.1]nonan-3-ol undergoes various chemical reactions, including:
Substitution: Reactions with potassium iodide and sodium azide yield 3-substituted 9-iodo (azido)-3-azabicyclo[3.3.1]nonanes.
Common Reagents and Conditions
Oxidation: ABNO and (MeO bpy)CuI(OTf) under aerobic conditions.
Reduction: Sodium tetrahydridoborate in methanol.
Substitution: Potassium iodide and sodium azide in appropriate solvents.
Major Products Formed
Oxidation: Carbonyl compounds.
Reduction: Corresponding alcohols.
Substitution: 3-substituted 9-iodo (azido)-3-azabicyclo[3.3.1]nonanes.
Scientific Research Applications
1-Azabicyclo[3.3.1]nonan-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.3.1]nonan-3-ol involves its ability to catalyze oxidation reactions. For example, ABNO, a derivative of this compound, efficiently catalyzes the oxidation of alcohols to carbonyl compounds in the presence of (MeO bpy)CuI(OTf) . This catalytic system operates under mild conditions, making it suitable for various synthetic applications.
Comparison with Similar Compounds
1-Azabicyclo[3.3.1]nonan-3-ol can be compared with other bicyclic compounds, such as:
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: Known for its unique conformational properties due to the presence of sulfur atoms.
9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane: Contains selenium and sulfur atoms, which influence its chemical behavior.
These compounds share the bicyclic [3.3.1]nonane framework but differ in their heteroatom composition, leading to distinct chemical and physical properties.
Properties
IUPAC Name |
1-azabicyclo[3.3.1]nonan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-4-7-2-1-3-9(5-7)6-8/h7-8,10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLCBKGAHHDWTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CN(C1)C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632642 |
Source
|
Record name | 1-Azabicyclo[3.3.1]nonan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40632642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88721-80-6 |
Source
|
Record name | 1-Azabicyclo[3.3.1]nonan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40632642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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